molecular formula C10H19N3O B12827818 5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one

5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one

Cat. No.: B12827818
M. Wt: 197.28 g/mol
InChI Key: BVSBMJLQBSSOJZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring substituted with a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the imidazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to an imidazolidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidinyl group.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain natural substrates or inhibitors. It may also serve as a scaffold for the development of new drugs.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including bacterial infections and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)imidazolidin-2-one: Lacks the dimethyl substitution, which may affect its reactivity and binding properties.

    5,5-Dimethylimidazolidin-2-one: Lacks the piperidinyl group, which may reduce its versatility in chemical reactions.

    Piperidin-4-ylimidazolidin-2-one: Similar structure but without the dimethyl groups, potentially altering its physical and chemical properties.

Uniqueness

5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is unique due to the presence of both the dimethyl and piperidinyl groups, which confer distinct steric and electronic properties

This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

5,5-dimethyl-1-piperidin-4-ylimidazolidin-2-one

InChI

InChI=1S/C10H19N3O/c1-10(2)7-12-9(14)13(10)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3,(H,12,14)

InChI Key

BVSBMJLQBSSOJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)N1C2CCNCC2)C

Origin of Product

United States

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